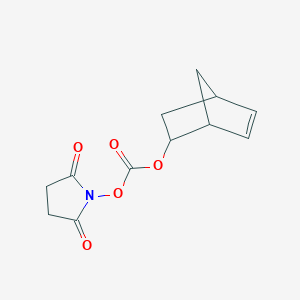
Norbornene-NHS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norbornene-NHS is a click chemistry reagent. It acts as a dienophile for conjugation via copper-free Click reaction with tetrazines .
Synthesis Analysis
The synthesis of norbornene is achieved from cyclopentadiene in a stirred reactor . The reaction process and kinetics of norbornene synthesis have been studied extensively . The optimum reaction conditions are determined to be a DCPD solution mass fraction of 20%, a reaction time of 4 h, and a reaction pressure of 7.0 MPa . This results in DCPD conversion and NB selectivity reaching 98.0% and 96.5%, respectively .
Molecular Structure Analysis
Norbornene possesses a C=C double bond, rendering it an alkene . This functional group is essential in its role in various reactions, such as polymerization .
Chemical Reactions Analysis
The reaction mechanism of norbornene involves several steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation, meta-C–C bond formation, β-carbon elimination, and protodemetallation . Both ortho-C–H and meta-C–H activations undergo a concerted metalation–deprotonation pathway .
Physical And Chemical Properties Analysis
Norbornene exhibits very useful physico-chemical properties such as glass-like transparency, rigidity, heat and chemical resistance, and low permeability to gas .
Scientific Research Applications
Antitumoral Efficacy
Norbornene-based derivatives have shown promise as potential chemotherapeutic agents. Researchers have investigated their antitumoral efficacy, both individually and in combination with existing chemotherapeutic drugs. Structural modifications to these compounds significantly impact their antitumoral properties .
Mechanisms of Action
Understanding how Norbornene-NHS derivatives act is crucial. Researchers have explored the mechanisms by which these compounds exert their antitumoral effects. This knowledge informs drug design and optimization .
Metal Complexes
Norbornene derivatives can form metal complexes, enhancing their therapeutic potential. These complexes may exhibit improved stability, targeted delivery, and altered pharmacokinetics. Investigating the interactions between Norbornene-NHS and metal ions is an active area of research .
Nanosystems for Drug Delivery
Encapsulation of Norbornene-NHS and related compounds within nanosystems offers exciting possibilities for cancer therapy. These nanocarriers can improve drug solubility, enhance bioavailability, and enable targeted delivery to tumor sites .
Norbornene Synthesis
Understanding the synthesis of Norbornene-NHS is essential. Researchers have explored reaction kinetics, optimal conditions, and yield improvements. Extending reaction times can enhance completeness and yield .
Ligand Effects
The role of ligands in Pd/norbornene-catalyzed reactions has been studied. These ligands influence selectivity and reactivity, providing insights into the design of efficient catalytic systems .
Mechanism of Action
Target of Action
Norbornene-NHS is a click chemistry reagent . It is a dienophile that can conjugate via copper-free Click reaction with tetrazines . This makes it a valuable tool in the field of bioconjugation, where it can be used to label or modify biomolecules for various applications.
Mode of Action
The primary interaction of Norbornene-NHS involves a copper-free Click reaction with tetrazines . This reaction is a type of [4+2] cycloaddition, which is a key step in many synthetic transformations. The reaction proceeds through six major steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation, meta-C–C bond formation, β-carbon elimination, and protodemetallation .
Biochemical Pathways
The biochemical pathways affected by Norbornene-NHS are primarily related to its role as a click chemistry reagent . It is used in the modification of biomolecules , which can affect various biochemical pathways depending on the specific application. For instance, it has been used in the synthesis of potential chemotherapeutic agents .
Result of Action
The result of Norbornene-NHS’s action is the modification of biomolecules . This can have various effects at the molecular and cellular level, depending on the specific application. For example, in the context of drug development, it can be used to create more effective therapeutic agents .
Safety and Hazards
Future Directions
The norbornene scaffold has arisen as a promising structure in medicinal chemistry due to its possible therapeutic application in cancer treatment . The development of norbornene-based derivatives as potential chemotherapeutic agents is attracting significant attention . In addition, the use of norbornene, and its related compounds, encapsulation in nanosystems for its use in cancer therapies is being explored .
properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl (2,5-dioxopyrrolidin-1-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-10-3-4-11(15)13(10)18-12(16)17-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPOHRPAWSDIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OC2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Norbornene-NHS | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

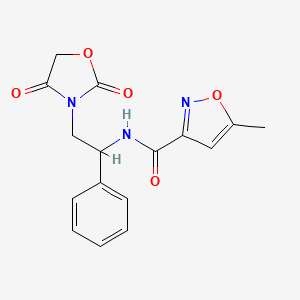
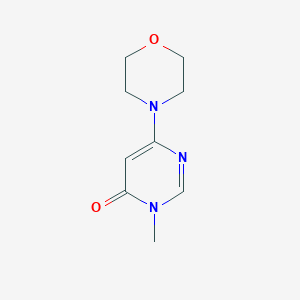
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2448164.png)

![3-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2448169.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2448172.png)
![(Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2448173.png)
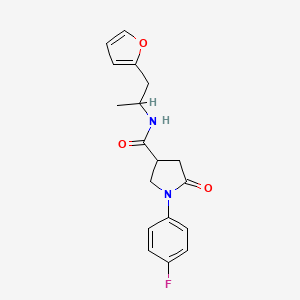
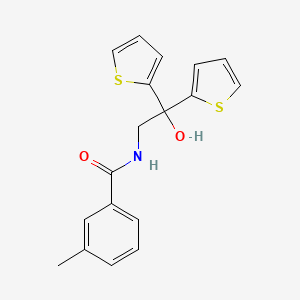
![N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2448176.png)
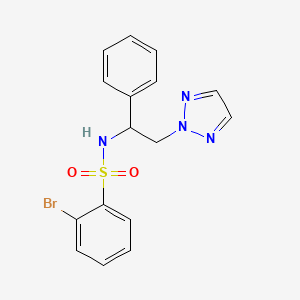
![4-Pyrrolidin-1-yl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2448180.png)
![Benzo[d]thiazol-6-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2448182.png)